REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[Na+:16].[Ni:21].[OH-:15].[OH2:20].[OH:1][N:2]=[C:3]1[CH2:4][CH2:5][c:6]2[c:7]1[nH:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]21>>[NH2:2][CH:3]1[CH2:4][CH2:5][c:6]2[c:7]1[nH:8][c:9]1[cH:10][cH:11][cH:12][cH:13][c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ni]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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ON=C1CCc2c1[nH]c1ccccc21
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ON=C1CCc2c1[nH]c1ccccc21
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Name
|
|
Type
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product
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Smiles
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NC1CCc2c1[nH]c1ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |